molecular formula C16H13Cl2F3N2O3S B3647262 N~1~-(3-chlorophenyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide

N~1~-(3-chlorophenyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3647262
M. Wt: 441.3 g/mol
InChI Key: VNUPOLLYRVRFEE-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its molecular formula and relative molecular mass .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would involve studying these reactions, the reagents used, the conditions under which the reactions occur, and the yield of the product .


Molecular Structure Analysis

This involves studying the arrangement of atoms in the molecule, the type of bonds (covalent, ionic, etc.) present, and the shape of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for molecular structure analysis .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions (heat, light, etc.), and the products formed from these reactions .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in different solvents, and its chemical stability. These properties can give insights into how the compound behaves under different conditions .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. For example, in the case of a drug, the mechanism of action would refer to how the drug interacts with the body to produce its effects .

Safety and Hazards

This involves studying the potential risks associated with the compound. This could include its toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Future Directions

Future directions could involve potential applications of the compound, further studies that could be done to understand it better, or new methods of synthesizing it .

Properties

IUPAC Name

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F3N2O3S/c1-27(25,26)23(9-15(24)22-12-4-2-3-11(17)8-12)14-7-10(16(19,20)21)5-6-13(14)18/h2-8H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUPOLLYRVRFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3-chlorophenyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
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N~1~-(3-chlorophenyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
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N~1~-(3-chlorophenyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
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N~1~-(3-chlorophenyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
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N~1~-(3-chlorophenyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
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N~1~-(3-chlorophenyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide

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